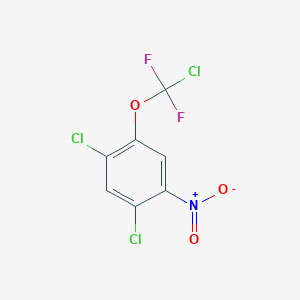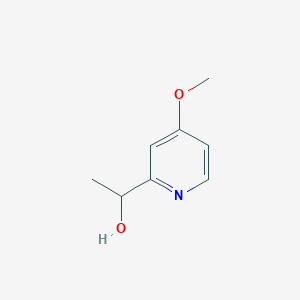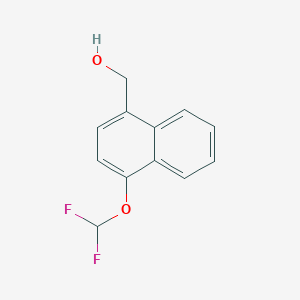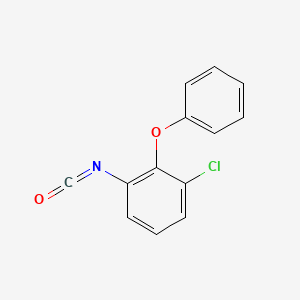
3-Chloro-2-phenoxy-phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-phenoxy-phenylisocyanate, also known as 3-chloro-2-phenoxybenzyl isocyanate, is a highly reactive chemical compound that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of isocyanates, which are molecules that contain the isocyanate functional group. 3-Chloro-2-phenoxy-phenylisocyanate has a wide range of applications in the field of chemical synthesis, and it is also used in the production of pharmaceuticals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is based on its ability to react with other molecules to form polyureas and polyurethanes. The reaction occurs when the isocyanate group of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate reacts with a primary amine group of another molecule, forming an amide bond. This reaction can be used to create a wide variety of polymeric materials with different properties and applications.
Biochemical and Physiological Effects
3-Chloro-2-phenoxy-phenylisocyanate is not known to have any direct biochemical or physiological effects. However, it is known to be a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
实验室实验的优点和局限性
The main advantage of using 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in lab experiments is its high reactivity, which allows for a wide range of reactions to be conducted quickly and efficiently. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, it is also important to note that 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
未来方向
The potential future directions for 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate include the development of new polymeric materials with improved properties, such as increased strength and durability. Additionally, research could be conducted to explore the potential applications of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in the medical and automotive fields. Finally, research could be conducted to identify new methods of synthesizing 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate that are more efficient and cost-effective.
合成方法
3-Chloro-2-phenoxy-phenylisocyanate can be synthesized through a variety of methods. The most common method is the reaction of 3-Chloro-2-phenoxy-phenylisocyanatehenoxybenzene with phosgene in the presence of an acid catalyst such as p-toluenesulfonic acid or phosphoric acid. The reaction is typically carried out at temperatures of 80-100°C and pressures of 10-20 bar. The reaction yields a product with a purity of greater than 95%.
科学研究应用
3-Chloro-2-phenoxy-phenylisocyanate is used in a variety of scientific research applications. It is commonly used in the synthesis of polyurethanes and polyureas, which are polymeric materials with a wide range of uses in the medical, automotive, and industrial fields. Additionally, 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. It is also used in the synthesis of polyurethane coatings for medical devices and other products.
属性
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

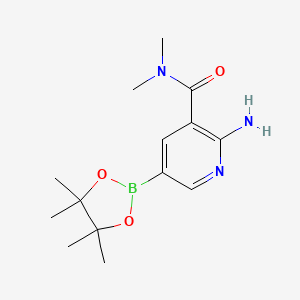
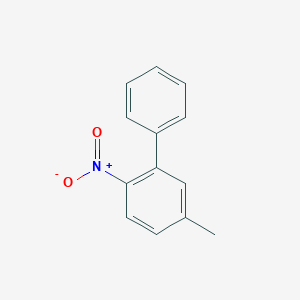
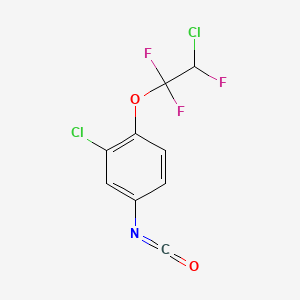
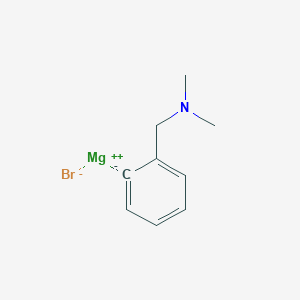

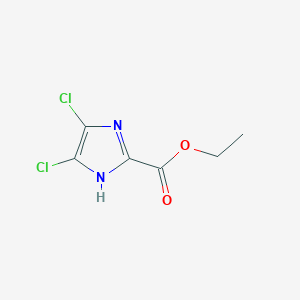

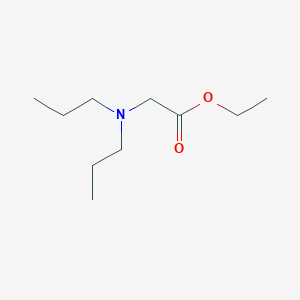

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
